3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine
CAS No.: 840482-56-6
Cat. No.: VC16280583
Molecular Formula: C14H12BrN5S
Molecular Weight: 362.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 840482-56-6 |
|---|---|
| Molecular Formula | C14H12BrN5S |
| Molecular Weight | 362.25 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C14H12BrN5S/c15-12-5-3-10(4-6-12)9-21-14-19-18-13(20(14)16)11-2-1-7-17-8-11/h1-8H,9,16H2 |
| Standard InChI Key | MYZKFWIBJYLOGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1, triazol-4-ylamine (CAS: 840482-56-6) is a heterocyclic compound comprising a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5, a 4-bromobenzylsulfanyl moiety at position 3, and an amine group at position 4. Its molecular formula is C₁₄H₁₂BrN₅S, with a molecular weight of 362.25 g/mol. The IUPAC name reflects its substituents: 3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine.
The compound’s planar triazole ring enables π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity. The pyridine moiety enhances solubility in polar solvents, as evidenced by its measured solubility of 41.5 µg/mL at pH 7.4.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₅S |
| Molecular Weight | 362.25 g/mol |
| SMILES Notation | C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
| Solubility (pH 7.4) | 41.5 µg/mL |
| Canonical InChIKey | MYZKFWIBJYLOGJ-UHFFFAOYSA-N |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the triazole protons (δ 8.2–8.5 ppm), pyridine aromatic protons (δ 7.3–8.1 ppm), and the benzylsulfanyl group’s methylene protons (δ 4.5 ppm). Mass spectrometry (MS) data align with the molecular ion peak at m/z 362.25.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step protocol:
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Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole scaffold.
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Sulfanyl Group Introduction: Nucleophilic substitution at the triazole’s C3 position using 4-bromobenzyl mercaptan in the presence of a base (e.g., K₂CO₃).
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Pyridine Substitution: Suzuki-Miyaura coupling introduces the pyridin-3-yl group via palladium-catalyzed cross-coupling.
Reaction conditions are critical:
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Temperature: 80–100°C for cyclization steps.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
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Catalysts: Pd(PPh₃)₄ for coupling reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Thiosemicarbazide, NaOH, EtOH | 65–70 |
| Sulfanyl Substitution | 4-Bromobenzyl mercaptan, K₂CO₃ | 50–55 |
| Pyridine Coupling | Pyridin-3-ylboronic acid, Pd(PPh₃)₄ | 40–45 |
Reaction Mechanisms
Future Research Directions
Synthetic Optimization
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Improving coupling reaction yields via microwave-assisted synthesis.
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Exploring asymmetric catalysis for enantioselective variants.
Biological Screening
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In vitro assays: Antibacterial (against MRSA, E. coli), antifungal (C. albicans), and anticancer (MCF-7, HeLa) screens.
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In vivo models: Murine models of inflammation and xenograft tumors.
Formulation Development
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Liposomal encapsulation to enhance bioavailability.
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Prodrug strategies leveraging the sulfanyl group’s reactivity.
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